1-Acetylanthracene-9,10-dione
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Overview
Description
1-Acetylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its rigid, planar, and aromatic structure, which makes it a valuable scaffold in various chemical applications. It is commonly used in the production of dyes, pigments, and as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Acetylanthracene-9,10-dione can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene, which is typically obtained from coal tar.
Friedel-Crafts Reaction: This involves the reaction between phthalic anhydride and benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione.
Diels-Alder Reaction: This method uses a Diels-Alder reaction to synthesize the compound.
Chemical Reactions Analysis
1-Acetylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthracene derivatives.
Substitution: It can undergo substitution reactions, where different functional groups are introduced into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically anthraquinone and dihydroanthracene derivatives .
Scientific Research Applications
1-Acetylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential antibacterial and anticancer properties
Medicine: Research is ongoing to explore its use in drug development, particularly for its antibacterial and anticancer activities
Industry: It is used in the production of synthetic dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Acetylanthracene-9,10-dione involves several pathways:
Comparison with Similar Compounds
1-Acetylanthracene-9,10-dione can be compared with other anthracene derivatives:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in similar applications as this compound.
9,10-Dithienylanthracene: Used in cell imaging due to its aggregation-induced emission enhancement properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in its various uses.
Properties
CAS No. |
53336-60-0 |
---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-acetylanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O3/c1-9(17)10-7-4-8-13-14(10)16(19)12-6-3-2-5-11(12)15(13)18/h2-8H,1H3 |
InChI Key |
VONYRERAAKXLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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